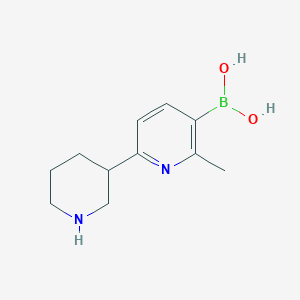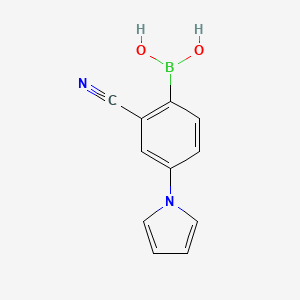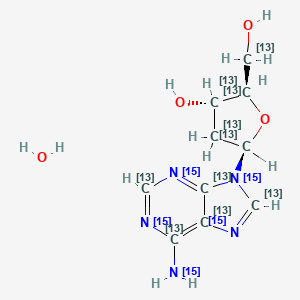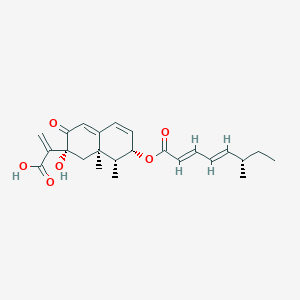methanone](/img/structure/B14081885.png)
[2-(4-bromophenyl)-1H-benzimidazol-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of benzimidazole, including 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone, are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromobenzophenone: Similar in structure but lacks the benzimidazole core.
2-bromobenzophenone: Another brominated benzophenone derivative.
Benzimidazole: The parent compound without the bromophenyl group.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone lies in its combination of the benzimidazole core and the bromophenyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H13BrN2O |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)benzimidazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2O/c21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23(19)20(24)15-6-2-1-3-7-15/h1-13H |
Clé InChI |
ILUPRUJALLSVFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)

![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)


![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)



